Tert-butyl 2-(4-iodophenyl)acetate
Overview
Description
Tert-butyl 2-(4-iodophenyl)acetate is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and the carboxylic acid group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(4-iodophenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(4-iodophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the phenyl ring.
Major Products Formed
Substitution: Formation of various substituted phenylacetic acid derivatives.
Reduction: Formation of 2-(4-iodophenyl)ethanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(4-iodophenyl)acetate has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-iodophenyl)acetate depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)acetate
- Tert-butyl 2-(4-chlorophenyl)acetate
- Tert-butyl 2-(4-fluorophenyl)acetate
Uniqueness
Tert-butyl 2-(4-iodophenyl)acetate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The iodine atom is a good leaving group, facilitating various coupling reactions such as the Suzuki-Miyaura coupling . This reactivity distinguishes it from other halogenated derivatives, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-(4-iodophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZNKUIZVAEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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